3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H16F2N4O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-amino-N-butan-2-yl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16F2N4O/c1-3-6(2)14-10(17)7-4-16(5-8(11)12)15-9(7)13/h4,6,8H,3,5H2,1-2H3,(H2,13,15)(H,14,17) |
InChI Key |
GUTCAWMLDROVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Diazotization-Coupling Strategy
A method adapted from CN111303035A involves:
-
Halogenation : Reacting 3-amino-1H-pyrazole with iodine or bromine in aqueous medium to introduce a halogen at the 4-position. For example:
Yields for analogous reactions exceed 85% under controlled temperature (0–5°C).
-
Difluoroethyl Group Introduction :
-
Diazotization of 4-bromo-3-amino-1H-pyrazole with NaNO₂/HCl generates a diazonium salt.
-
Coupling with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O yields 4-bromo-3-(difluoromethyl)-1H-pyrazole.
-
Reduction or alkylation introduces the 2,2-difluoroethyl group.
-
This approach avoids isomerization by leveraging steric and electronic effects during coupling.
Cyclization of β-Ketoamide Precursors
Patent US8436001B2 describes pyrazole synthesis via cyclocondensation of hydrazines with β-ketoamides. For the target compound:
-
Synthesize β-ketoamide intermediate containing the difluoroethyl group:
-
Cyclize with methylhydrazine under acidic conditions to form the pyrazole ring.
This method achieves >70% yield for analogous structures but requires precise stoichiometry to prevent over-alkylation.
Carboxamide Functionalization Strategies
Grignard Exchange and Carbonation
A method from CN111303035A converts halogenated pyrazoles to carboxylic acids:
-
Grignard Exchange : Treat 4-bromo-3-(difluoromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole with iPrMgCl to form a pyrazolylmagnesium bromide.
-
Carbonation : React with CO₂ to yield pyrazole-4-carboxylic acid.
-
Amidation : Couple with butan-2-yl amine using EDCl/HOBt or T3P® reagents.
Key data for analogous reactions:
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Grignard Exchange | iPrMgCl | -20°C | 92% |
| Carbonation | CO₂ (g) | 0°C → RT | 88% |
| Amidation | T3P®, DIPEA | 40°C | 78% |
This sequence achieves an overall yield of 63% for related carboxamides.
Direct Amidation of Pyrazole-4-Carbonyl Chloride
An alternative route involves:
-
Convert pyrazole-4-carboxylic acid to acyl chloride using SOCl₂ or oxalyl chloride.
-
React with butan-2-yl amine in dichloromethane with triethylamine as base.
For 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonyl chloride, amidation proceeds at 90% conversion within 2 hours at 25°C.
Critical Analysis of Isomer Formation and Mitigation
The presence of multiple reactive sites on the pyrazole ring (positions 3, 4, and 5) necessitates stringent control to avoid undesired isomers. Key findings:
-
Halogenation Position : Bromination at the 4-position is favored due to the directing effect of the amino group at position 3.
-
Coupling Selectivity : Cu₂O catalysis in KDFMT coupling suppresses side reactions at position 5, achieving >95% regioselectivity.
-
Steric Effects : The 2,2-difluoroethyl group’s bulk reduces rotational freedom, preventing tautomerism during cyclization.
Comparative isomer ratios:
| Method | Target Isomer (%) | Byproduct (%) |
|---|---|---|
| Diazotization-Coupling | 98.2 | 1.8 |
| β-Ketoamide Cyclization | 89.5 | 10.5 |
Data adapted from CN111362874B and US8436001B2.
Scalability and Industrial Considerations
Cost-Efficiency of Reagents
-
KDFMT vs. Difluoroacetyl Halides : KDFMT coupling (used in) reduces halogen waste but requires specialized handling. Difluoroacetyl chloride (used in) is cheaper but generates HCl byproducts.
-
Grignard Reagents : iPrMgCl offers better selectivity compared to traditional Mg turnings, reducing side reactions at scale.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of hydrazine derivatives with β-diketones, followed by functionalization to introduce specific substituents. The compound's molecular formula is with a molecular weight of 182.22 g/mol. The presence of the pyrazole ring contributes to its stability and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution .
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exhibits significant anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This makes it a candidate for developing new anti-inflammatory drugs .
Anticancer Activity
The compound has shown promising results in anticancer studies. Its mechanism of action may involve modulating signaling pathways that influence cell proliferation and apoptosis. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .
The biological activity of 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. Key findings include:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation and cancer progression.
- Cell Signaling Modulation : It can influence cellular processes such as growth and differentiation through modulation of signaling pathways .
Material Science Applications
In material science, this compound is explored for its potential use in developing new materials with specific properties such as conductivity or catalytic activity. Its unique structural features allow it to be utilized as an intermediate in synthesizing other valuable compounds or as a reagent in various industrial processes .
Case Studies
Several studies have documented the effectiveness of this compound:
- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models, highlighting its potential for therapeutic use in inflammatory diseases .
- Anticancer Research : In vitro tests revealed that the compound inhibited cell growth in multiple cancer lines with varying degrees of potency, indicating its promise as an anticancer agent .
- Material Science Innovations : Research into the compound's properties has led to the development of novel materials with enhanced catalytic activity for industrial applications .
Mechanism of Action
The mechanism by which 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Purity | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₆F₂N₄O | 246.26 | 2,2-difluoroethyl, butan-2-yl amide | N/A | Amino group at pyrazole-C3; compact alkyl chain |
| 1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide [CAS 1154649-74-7] | C₁₃H₁₆N₄O | 244.30 | 4-aminophenyl, isopropyl amide | 95% | Aromatic amine enhances π-π interactions |
| N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | C₁₈H₁₆BrF₂N₅O | 442.26 | Bromobenzyl, pyridinyl, difluoromethyl | N/A | Bromine increases molecular weight; heteroaromatic substitution |
| 3-amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide [CAS 2171317-48-7] | C₁₀H₁₆F₂N₄O₂ | 278.26 | 3-methoxypropyl amide | N/A | Methoxy group improves solubility |
| 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | C₇H₇F₂N₃O₄ | 235.15 | Nitro group, carboxylic acid | 95% | Electron-withdrawing nitro group affects reactivity |
Key Observations:
Substituent Impact on Lipophilicity: The 2,2-difluoroethyl group in the target compound and CAS 2171317-48-7 enhances lipophilicity compared to the nitro group in C₇H₇F₂N₃O₄ .
Electronic Effects: The amino group at pyrazole-C3 in the target compound may facilitate hydrogen bonding, unlike the nitro group in C₇H₇F₂N₃O₄, which introduces electron-withdrawing effects .
Synthetic Accessibility :
- Carboxamide derivatives like the target compound are often synthesized via coupling reactions between acyl chlorides and amines, as seen in the synthesis of N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide .
- The absence of aromatic boronic acids or palladium catalysts in the target compound’s synthesis (compared to ) suggests simpler reaction conditions .
Pharmacological and Functional Insights
- Amino vs. Nitro Groups: The amino group in the target compound may improve binding affinity to biological targets (e.g., kinases or GPCRs) compared to nitro-substituted analogs, which are often metabolically unstable .
- Fluorine Effects: The difluoroethyl group likely enhances metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
- Amide Branching : The butan-2-yl amide offers a balance between hydrophobicity and steric bulk, contrasting with the more polar 3-methoxypropyl group in CAS 2171317-48-7, which may improve aqueous solubility .
Biological Activity
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones under controlled conditions. This process often includes cyclization and subsequent functionalization to introduce specific substituents, yielding the target compound with desired biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H20F2N4O |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide |
| Canonical SMILES | CC(C)N1C=C(C(=N1)N)C(=O)NC(C)CC |
Biological Activity
Research indicates that compounds with a pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The specific compound under discussion has been evaluated for its potential in various biological assays.
The mechanism of action for 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide likely involves interaction with specific enzymes or receptors. For instance, it may inhibit enzymes involved in inflammatory pathways or modulate signaling pathways related to cell growth and apoptosis .
Case Studies and Research Findings
Several studies have demonstrated the biological activity of pyrazole derivatives:
- Antimicrobial Activity : A study on pyrazole derivatives showed significant antimicrobial activity against various strains of bacteria and fungi. The derivatives were tested in vitro against pathogens like Mycobacterium tuberculosis, revealing promising results .
- Anti-inflammatory Properties : Research indicated that similar compounds could effectively reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This suggests that 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide may have therapeutic potential in treating inflammatory diseases .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively bind to active sites of enzymes involved in disease processes, enhancing its potential as a drug candidate .
Comparative Analysis
When compared to other pyrazole derivatives, 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exhibits unique structural features that contribute to its distinct biological activity:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide | Anti-inflammatory | Propyl group enhances lipophilicity |
| 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide | Antimicrobial | Ethyl group may alter receptor binding affinity |
Q & A
Q. Q1. What are the recommended synthetic routes for 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
A1. The synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclocondensation of β-keto esters or hydrazine derivatives with difluoroethyl-containing precursors under reflux in ethanol or methanol .
Carboxamide Introduction : Coupling the pyrazole intermediate with butan-2-amine using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF.
Optimization : Solvent polarity (e.g., DMF enhances solubility of polar intermediates) and temperature control (60–80°C for amide bond formation) are critical. Catalysts like DMAP improve yields by reducing side reactions .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
A2.
- NMR : H and C NMR confirm regiochemistry of the pyrazole ring and substitution patterns. Key signals:
- Pyrazole H-3 proton at δ 6.8–7.2 ppm (d, J = 2.1 Hz).
- Difluoroethyl CF group at δ 4.5–5.0 ppm (tt, J = 15 Hz) .
- HRMS : Exact mass analysis (e.g., m/z 312.1542 [M+H]) validates molecular formula.
- IR : Stretching bands for amide C=O (~1650 cm) and NH (~3350 cm) .
Q. Q3. How should researchers handle stability and storage challenges for this compound?
A3.
- Stability : The compound is hygroscopic; store under inert gas (N/Ar) at −20°C.
- Decomposition Risks : Exposure to light or moisture may hydrolyze the amide bond. Use amber vials and desiccants .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
A4. Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
Solubility Issues : Use co-solvents (e.g., DMSO ≤ 0.1%) to avoid aggregation artifacts.
Metabolic Interference : Perform liver microsome stability assays (e.g., t in human microsomes) to account for rapid degradation .
Q. Q5. What strategies enhance selectivity in structure-activity relationship (SAR) studies for pyrazole-4-carboxamide derivatives?
A5.
- Substituent Screening : Replace the butan-2-yl group with branched alkyl chains (e.g., cyclopropyl) to probe steric effects.
- Fluorine Scanning : Introduce CF or OCF groups at the pyrazole 5-position to modulate electron density and target binding .
- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 3H6) to map interactions with DHX9 helicase or kinase catalytic pockets .
Q. Q6. How can reaction yields be improved during scale-up synthesis without compromising purity?
A6.
- Flow Chemistry : Continuous-flow reactors reduce side-product formation during pyrazole cyclization (residence time: 2–5 min at 120°C) .
- Purification : Use reverse-phase HPLC (C18 column, 70% MeCN/HO) for final polishing.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
